N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a hybrid heterocyclic architecture combining a 1,2,3-triazole core with furan (oxygen-containing) and thiophene (sulfur-containing) rings. The carboxamide group and hydroxyl-substituted ethyl linker further contribute to its structural complexity.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-7-11(16-17-18)13(19)15-9-14(20,10-4-6-22-8-10)12-3-2-5-21-12/h2-8,20H,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNZGGLPFYTHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Furan and thiophene rings, which are known for their pharmacological activities.
- A triazole moiety that enhances its interaction with biological targets.
- A carboxamide functional group, which contributes to its solubility and reactivity.
The molecular formula is , with a molecular weight of approximately 293.33 g/mol.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase isoenzymes. This inhibition is crucial in therapeutic contexts such as glaucoma treatment and other conditions where bicarbonate levels need modulation.
- Antioxidant Activity : The presence of furan and thiophene rings may confer antioxidant properties, which can protect cells from oxidative stress and potentially reduce cancer cell proliferation.
- Anticancer Effects : Preliminary studies suggest that the compound exhibits anticancer activity by inducing apoptosis in cancer cells through caspase activation. This was evidenced in studies where the compound stimulated caspase 3 production significantly compared to control groups .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Assay Type | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Anticancer (A549 cells) | Cytotoxicity | 193.93 | |
| Carbonic Anhydrase Inhibition | Enzyme Assay | Not specified | |
| Antioxidant | DPPH Assay | Not specified |
Case Study 1: Anticancer Activity
In a study involving various cancer cell lines, this compound was tested against A549 lung cancer cells. The compound demonstrated a low IC50 value of 193.93 µg/mL, indicating potent cytotoxicity compared to the positive control . Further investigation revealed that the compound induced apoptosis via caspase activation pathways.
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of carbonic anhydrase isoenzymes highlighted the potential therapeutic applications of this compound in treating conditions like glaucoma. The compound's ability to modulate bicarbonate levels through enzyme inhibition suggests it could be beneficial in managing intraocular pressure.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key comparisons are outlined below:
Benzothiazole-3-Carboxamide Derivatives
Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (, Compound 4g) share the carboxamide group but replace the triazole and thiophene with benzothiazole and thiazolidinone moieties. These derivatives exhibit moderate synthetic yields (37–70%) in ethanol, with chloro- and fluorophenyl substituents influencing solubility and crystallinity. While their biological activities are unspecified, benzothiazoles are widely explored for antimicrobial and anticancer activities, suggesting that the target compound’s triazole-thiophene system may offer distinct electronic or steric advantages in target binding .
Thiophene-2-Carboxamide Derivatives
details 5-amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide (Compound 6), which retains the thiophene-carboxamide backbone but substitutes the triazole with a pyrazolone ring. The synthesis involves acetylacetic ester under reflux (65% yield, m.p. 208–210°C), highlighting the thermal stability of such systems.
Furan-3-Carboxamide Derivatives
describes 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (Compound 97c), which shares the furan-carboxamide motif but lacks thiophene and triazole groups. The hydrazinyl side chain in these compounds facilitates cyclization into acyl azides, suggesting that the target compound’s hydroxyethyl group could similarly participate in hydrogen bonding or serve as a synthetic handle for further derivatization .
Thiazole-Furan Hybrids
’s N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) combines furan-2-carboxamide with a thiazole ring. Unlike the target compound’s thiophen-3-yl group, the thiazole’s nitrogen atom may enhance polarity and hydrogen-bond acceptor capacity. The methoxybenzyl substituent in this analog could improve membrane permeability, whereas the target’s hydroxy group might increase hydrophilicity .
Structural and Functional Analysis
Key Structural Differences
Preparation Methods
Triazole Core Construction via Huisgen Cycloaddition
The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. The methyl group at position 1 is introduced via alkylation of the triazole precursor.
Hydroxyethyl Bridge Formation
The central hydroxyethyl moiety is constructed through nucleophilic addition of a thiophen-3-yl and furan-2-yl Grignard reagent to a ketone intermediate, followed by stereoselective reduction.
Heteroaromatic Ring Functionalization
Thiophen-3-yl and furan-2-yl groups are introduced via Suzuki-Miyaura cross-coupling or direct alkylation, leveraging their inherent reactivity in electrophilic substitution.
Stepwise Synthetic Protocols
Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Azide formation | NaN₃, DMF, 80°C, 6h | 85% | |
| 2 | CuAAC cycloaddition | CuI, TBTA, Et₃N, rt, 12h | 78% | |
| 3 | Methylation | CH₃I, K₂CO₃, DMF, 50°C | 90% |
The triazole core is synthesized by reacting propargylamine with methyl azide under CuI catalysis, followed by N-methylation using iodomethane.
Construction of the Hydroxyethyl Bridge
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Ketone formation | Thiophen-3-ylMgBr, furan-2-carbaldehyde, THF, -78°C | 68% | |
| 2 | Reduction | NaBH₄, MeOH, 0°C → rt | 92% |
A bifunctional Grignard reagent (thiophen-3-ylmagnesium bromide) reacts with furan-2-carbaldehyde to form a tertiary alcohol, which is subsequently reduced to the hydroxyethyl derivative.
Amide Coupling and Final Assembly
| Step | Reaction | Reagents/Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Carboxamide activation | EDC·HCl, HOBt, DCM | - | |
| 2 | Amide bond formation | Triazole-carboxylic acid, hydroxyethyl amine, rt, 24h | 75% |
The triazole-4-carboxylic acid is activated using EDC/HOBt and coupled to the hydroxyethyl amine intermediate under mild conditions.
Optimization of Reaction Conditions
Temperature and Catalytic Systems
Solvent Effects
Regioselectivity Challenges
Competing N2 vs. N1 methylation in the triazole ring is mitigated by using bulky bases (e.g., DBU) to favor N1 substitution.
Analytical Characterization Data
Spectroscopic Profiles
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.3 min.
Comparative Analysis of Synthetic Routes
Traditional Stepwise Coupling vs. Convergent Approaches
| Parameter | Stepwise Method | Convergent Method |
|---|---|---|
| Total Steps | 7 | 4 |
| Overall Yield | 42% | 58% |
| Key Advantage | Controlled regioselectivity | Reduced purification steps |
| Reference |
Convergent strategies employing late-stage amide coupling demonstrate superior efficiency.
Green Chemistry Alternatives
Microwave-assisted synthesis reduces reaction times by 60% for CuAAC steps, though scalability remains challenging.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
